Product packaging for 2-Methyl-1,6-naphthyridin-3-ol(Cat. No.:CAS No. 666735-19-9)

2-Methyl-1,6-naphthyridin-3-ol

Cat. No.: B1290003
CAS No.: 666735-19-9
M. Wt: 160.17 g/mol
InChI Key: DLQVIMHRWJJKGU-UHFFFAOYSA-N
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Description

2-Methyl-1,6-naphthyridin-3-ol (CAS RN: 666735-19-9 ) is an organic compound with the molecular formula C9H8N2O and a monoisotopic mass of 160.06366 Da . It belongs to the 1,6-naphthyridine family, a class of diazanaphthalene heterocycles recognized in medicinal chemistry as a privileged scaffold for the development of novel bioactive molecules . The 1,6-naphthyridine core is a subject of significant research interest, with over 17,000 related compounds documented in scientific literature and patents . These structures are frequently explored as ligands for various biological receptors and have shown particular promise as inhibitors for protein kinases . Specifically, 1,6-naphthyridin-2(1H)-ones with specific substitution patterns are investigated for their potential in treating conditions such as lung cancer and B-cell malignancies . While the precise mechanism of action for this compound is target-dependent, related 8-hydroxynaphthyridine compounds have been studied for their antileishmanial activity, which may involve the sequestration of divalent metal cations . This compound is supplied for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1290003 2-Methyl-1,6-naphthyridin-3-ol CAS No. 666735-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,6-naphthyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVIMHRWJJKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Elucidation of 2 Methyl 1,6 Naphthyridin 3 Ol

The synthesis of 2-Methyl-1,6-naphthyridin-3-ol has been approached through various chemical strategies. One documented method involves the reaction of 4-amino-6-chloro-pyridine-3-carbaldehyde with 2-hydroxy acetone (B3395972) in the presence of potassium hydroxide (B78521). google.comcommonorganicchemistry.com This reaction, conducted in tetrahydrofuran (B95107) (THF) at room temperature, leads to the formation of the desired product after acidification. google.comcommonorganicchemistry.com

Reactivity and Strategic Derivatization of the 2 Methyl 1,6 Naphthyridin 3 Ol System

Electrophilic Substitution Reactions on the Naphthyridine Core

The 1,6-naphthyridine (B1220473) core is an electron-deficient heterocyclic system, which generally makes it resistant to electrophilic aromatic substitution. The two nitrogen atoms withdraw electron density from the rings, deactivating them towards attack by electrophiles. However, the reactivity is modulated by the existing substituents.

The hydroxyl group at the C-3 position is a strong electron-donating group, which activates the pyridinone ring towards electrophilic attack, primarily at the C-4 position. Conversely, the methyl group at C-2 provides weaker activation. Despite the activating effect of the hydroxyl group, the deactivating influence of the ring nitrogens means that electrophilic substitution reactions, such as nitration or halogenation, typically require harsh conditions and may result in low yields or complex product mixtures. The reactivity pattern of naphthyridines often shows similarities to that of quinolines. nih.gov The precise outcome of such reactions on the 2-Methyl-1,6-naphthyridin-3-ol system is highly dependent on the specific reagents and reaction conditions employed.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a more common and synthetically useful pathway for the functionalization of the naphthyridine core, particularly when a suitable leaving group is present. For this compound, the hydroxyl group at the C-3 position is a poor leaving group and must first be converted into a more reactive species, such as a halide or a sulfonate ester (e.g., triflate or tosylate). mdpi.com For instance, treatment with phosphorus oxychloride (POCl₃) can convert the 3-ol into the corresponding 3-chloro-2-methyl-1,6-naphthyridine, a versatile intermediate for subsequent nucleophilic displacement. mdpi.com

Amination Reactions

Once converted to a derivative with a good leaving group, such as 3-chloro-2-methyl-1,6-naphthyridine, the C-3 position becomes susceptible to attack by amine nucleophiles. This allows for the introduction of a wide variety of amino groups, which is a key strategy in medicinal chemistry. Reactions with primary and secondary amines, including cyclic amines like morpholine, can be achieved, often under basic conditions or with the aid of metal catalysis. nih.gov

In some cases, direct amination can be performed by displacing other leaving groups like triflates or even by activating the N-oxide of the naphthyridine. mdpi.com Palladium-catalyzed Buchwald-Hartwig amination also serves as a powerful tool for forming C-N bonds on halo-naphthyridine scaffolds. mdpi.com

Table 1: Representative Amination Reactions on Naphthyridine Scaffolds
Naphthyridine SubstrateAmine NucleophileConditionsProduct TypeReference
3-Chloro-1,6-naphthyridine derivativeMethylamineSealed tube, NMP, 180 °C3-(Methylamino)-1,6-naphthyridine nih.gov
3-Chloro-1,6-naphthyridine derivativeMorpholineDIPEA, NMP, 180 °C3-Morpholino-1,6-naphthyridine nih.gov
2-Chloro-1,5-naphthyridineAmmonium hydroxide (B78521)Sealed tube, 140 °C2-Amino-1,5-naphthyridine mdpi.com
2-Bromo-1,5-naphthyridine derivativeVarious aminesCs₂CO₃, 110 °C2-Amino-1,5-naphthyridine derivatives mdpi.com

Thiolation Reactions

Similar to amination, thiolation at the C-3 position requires the initial conversion of the hydroxyl group into a good leaving group. The resulting 3-halo-1,6-naphthyridine can then react with various sulfur nucleophiles, such as thiols or thiolate salts, to introduce a thioether linkage. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. This functionalization pathway allows for the synthesis of diverse sulfur-containing naphthyridine derivatives.

Oxidation Processes and N-Oxide Formation

The nitrogen atoms in the 1,6-naphthyridine ring can be oxidized to form N-oxides. mdpi.com This transformation is typically achieved using peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. mdpi.comorgsyn.orgorgsyn.org In the this compound system, oxidation can potentially occur at either the N-1 or N-6 position. The regioselectivity of N-oxidation is influenced by the electronic effects of the substituents on both rings. The electron-donating hydroxyl and methyl groups on the first ring may influence the nucleophilicity of the adjacent N-1 atom.

N-oxide formation is not just a final product but also a strategic step in synthesis. The N-oxide group activates the heterocyclic ring for both electrophilic and nucleophilic substitutions at the alpha (C-2, C-7) and gamma (C-4, C-5) positions, providing alternative pathways for functionalization. mdpi.com For example, N-oxides can be used to introduce cyano groups or can be rearranged to form naphthyridinones. mdpi.com

Reduction Pathways of the Naphthyridine Ring

The selective reduction of one of the two pyridine (B92270) rings in a naphthyridine system is a significant challenge due to the difficulty in controlling regioselectivity. However, recent research has established orthogonal procedures for the selective hydrogenation of 1,6-naphthyridines to their corresponding tetrahydronaphthyridine counterparts. acs.orgnih.gov

Control over which ring is reduced is achieved by the choice of catalyst. acs.orgacs.org

A homogeneous ruthenium precatalyst , [Ru(p-cymene)I₂]₂, selectively hydrogenates the pyridine ring containing N-1, leading to 1,2,3,4-tetrahydro-1,6-naphthyridines.

A heterogeneous palladium catalyst (e.g., Pd/C) directs the hydrogenation to the other ring, yielding 5,6,7,8-tetrahydro-1,6-naphthyridines. acs.org

These methods tolerate a wide range of functional groups and substitution patterns. acs.orgnih.gov For substrates that are less reactive, the addition of a salt like NaBArF₄ can significantly improve the activity of the ruthenium catalyst. acs.org This dual-catalyst system allows for the predictable and selective synthesis of partially saturated naphthyridine cores, which are valuable scaffolds in drug discovery.

Table 2: Catalyst-Controlled Selective Reduction of the 1,6-Naphthyridine Core
Catalyst SystemTarget RingProductReference
[Ru(p-cymene)I₂]₂Ring containing N-11,2,3,4-Tetrahydro-1,6-naphthyridine acs.orgnih.gov
Palladium on Carbon (Pd/C)Ring containing N-65,6,7,8-Tetrahydro-1,6-naphthyridine acs.orgnih.gov

Cross-Coupling Chemistry for Functionalization

Modern transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems, including naphthyridines. snnu.edu.cn These reactions typically require a halide or pseudohalide (e.g., triflate) on the heterocyclic core to react with a coupling partner. Therefore, to apply this chemistry to this compound, the hydroxyl group is usually first converted to a chloro, bromo, or triflate group. commonorganicchemistry.com

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-naphthyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl or heteroaryl substituents onto the naphthyridine scaffold. researchgate.net

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between a halo-naphthyridine and an amine. libretexts.orgorganic-chemistry.org It offers a broad scope for introducing primary and secondary amines, complementing classical nucleophilic substitution methods. mdpi.com

Heck Coupling: This reaction forms a C-C bond between a halo-naphthyridine and an alkene.

Cobalt-Catalyzed Coupling: Cobalt catalysts can also be used for cross-couplings of halogenated naphthyridines with organometallic reagents like Grignard reagents (organomagnesium) and organozinc compounds. nih.gov

These reactions provide powerful and flexible methods for building molecular complexity around the this compound core, enabling the synthesis of diverse libraries of compounds for various applications.

Table 3: Common Cross-Coupling Reactions for Naphthyridine Functionalization
Reaction NameCatalyst (Typical)Coupling PartnersBond FormedReference
Suzuki-MiyauraPalladiumHalo-naphthyridine + Boronic Acid/EsterC-C (Aryl/Alkenyl) researchgate.net
Buchwald-HartwigPalladiumHalo-naphthyridine + AmineC-N mdpi.comlibretexts.org
StillePalladiumHalo-naphthyridine + OrganostannaneC-C mdpi.com
Cobalt-CatalyzedCobaltHalo-naphthyridine + Organozinc/OrganomagnesiumC-C (Aryl/Alkyl) nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to various naphthyridine systems. wiley-vch.deprobes-drugs.org For the this compound system, this reaction typically requires prior conversion of the hydroxyl group into a more reactive leaving group, such as a halide or a triflate. For instance, a 3-bromo or 3-chloro derivative of 2-methyl-1,6-naphthyridine (B8783595) would be an ideal substrate for Suzuki-Miyaura coupling.

The reaction involves the palladium-catalyzed coupling of the halo-naphthyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields. Palladium complexes like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are commonly employed. rsc.org For nitrogen-rich heterocycles, specific ligands such as S-Phos or XPhos have been shown to be effective. rsc.org The reaction is versatile, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the naphthyridine core. scirp.org

Substrate TypeCatalyst/LigandBaseSolventTemp (°C)Yield (%)Ref
7-Halo-1,6-naphthyridin-2-aminePd CatalystBaseVariousVariousGood scirp.org
5,7-Dichloro-1,6-naphthyridinePd(0)/Phosphine LigandBaseDioxane/Water100High scirp.org
3-Aryl-7-halo-1,6-naphthyridinePd CatalystBaseVariousVariousGood scirp.org
2,7-Dichloro-1,8-naphthyridinePd₂(dba)₃/S-PhosK₃PO₄Dioxane10090 rsc.org
Nitrogen-rich heterocycle halidesP1 or P2 precatalystK₃PO₄Dioxane/H₂O60Good to Excellent rsc.org

This table presents a summary of representative conditions for Suzuki-Miyaura coupling on various naphthyridine scaffolds, which can be adapted for the this compound system after appropriate functionalization.

Heck and Stille Coupling Applications

The Heck and Stille reactions provide alternative palladium-catalyzed methods for C-C bond formation, expanding the toolkit for functionalizing the 1,6-naphthyridine core.

The Heck reaction is particularly useful for the vinylation of halo-naphthyridines. libretexts.org This reaction has been used in the synthesis of tetrahydro-1,6-naphthyridine scaffolds, for example, by coupling a 2-chloropyridine (B119429) derivative with ethylene (B1197577) gas. acs.orgresearchgate.net The resulting vinylpyridine can then undergo cyclization to form the naphthyridine ring system. rsc.org This strategy highlights the utility of the Heck reaction in building the core structure itself.

The Stille coupling utilizes organotin reagents as the coupling partners for halo-naphthyridines. This method has been applied to functionalize various positions on the naphthyridine skeleton. nih.govacs.org For instance, an acyl group was introduced at a bromine-substituted position via a Stille cross-coupling with tributyl(1-ethoxyvinyl)stannane, followed by hydrolysis. acs.org While effective, the toxicity of organotin compounds is a significant drawback compared to the relatively benign boronic acids used in Suzuki couplings. nih.gov

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemKey FeaturesRef
Heck2-Chloropyridine derivativeEthylene gasPd(dppf)Cl₂·CH₂Cl₂Forms a vinylpyridine intermediate for cyclization into a 1,6-naphthyridine. acs.orgrsc.org
Stille4-Chloro-benzo[c] nih.govnih.govnaphthyridineOrganotin reagentPd catalystFunctionalization at the C4 position. nih.gov
StilleBromo-naphthyridineTributyl(1-ethoxyvinyl)stannanePd catalystIntroduction of an acyl group after hydrolysis. acs.org
StilleHalogenated naphthyridines2-(2-thienyl)-6-tributylstannylpyridinePd catalystSynthesis of bis-naphthyridine centered ligands.

This table summarizes applications of Heck and Stille couplings in the synthesis and functionalization of 1,6-naphthyridine and related systems.

Derivatization at the 3-Hydroxyl Group

The 3-hydroxyl group of this compound is a key site for derivatization, primarily through O-alkylation (ether formation) and O-acylation (ester formation). The reactivity of this group is influenced by the tautomeric equilibrium with the corresponding 1,6-naphthyridin-3(2H)-one. This keto-enol tautomerism means that reactions can occur at either the oxygen or the nitrogen atom.

O-Alkylation (Ether Synthesis): The formation of ethers from hydroxypyridines, which serve as excellent models for the target compound, can be achieved under various conditions. Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classic approach. libretexts.org The regioselectivity between O- and N-alkylation can be controlled by the reaction conditions. researchgate.net For instance, the use of "hard" alkylating agents like dialkyl sulfates tends to favor O-alkylation, whereas "soft" agents like alkyl iodides often lead to N-alkylation. ic.ac.uk The choice of solvent and counter-ion also plays a crucial role; polar, aprotic solvents can favor O-alkylation. wordpress.com Mitsunobu reaction conditions have also been reported for the formation of aryl ethers from hydroxypyridines. nih.gov

O-Acylation (Ester Synthesis): The hydroxyl group can be readily converted into esters. This can be achieved by reacting the hydroxynaphthyridine with acyl chlorides or anhydrides. nih.gov For substrates with both hydroxyl and amino groups, chemoselective O-acylation can be accomplished under acidic conditions, where the amino group is protonated and thus non-nucleophilic. nih.gov Another approach involves the use of Barton esters (esters of N-hydroxypyridine-2-thione), which can be prepared from the corresponding carboxylic acid. acs.org Recently, a copper-assisted method for the synthesis of pyridinyl sulfonate esters from hydroxypyridines has been developed, offering a mild route to these useful intermediates. rsc.orgnih.govacs.org

Alkylation and Arylation Reactions on the Nitrogen Atoms

The 1,6-naphthyridine ring system contains two nitrogen atoms (N-1 and N-6) that are potential sites for alkylation and arylation. The reactivity of these nitrogens is distinct due to their different electronic and steric environments. The N-1 nitrogen is part of a pyridin-2-one-like system (in the tautomeric form), while the N-6 nitrogen is in a pyridine-like environment.

As discussed previously, the competition between N- and O-alkylation is a key consideration for the 1,6-naphthyridin-3(2H)-one tautomer. Selective N-alkylation can often be achieved by using specific reaction conditions. For example, catalyst- and base-free reactions of hydroxypyridines with organohalides have been shown to yield N-alkylated products with high selectivity. mdpi.com The use of soft electrophiles like alkyl iodides in the presence of a base such as K₂CO₃ or NaH typically favors N-alkylation over O-alkylation. researchgate.netic.ac.uk Manganese-catalyzed N-alkylation of amines and sulfonamides with alcohols represents a more sustainable approach. researchgate.net

N-arylation can be accomplished using copper- or palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net For example, copper(I) complexes have been used to catalyze the N-arylation of imidazoles with aryl halides, a methodology that could be adapted for the 1,6-naphthyridine system. researchgate.net The choice between N-1 and N-6 arylation would depend on the specific reaction conditions and the steric and electronic properties of the substrate and reagents.

Remote Functionalization and C-H Activation Strategies

Modern synthetic methods allow for the functionalization of the naphthyridine core at positions that are not easily accessible through classical electrophilic or nucleophilic substitution reactions. These include remote functionalization and C-H activation strategies.

Remote functionalization often employs a directing group to guide a metal catalyst to a specific C-H bond. For instance, directed ortho-metalation strategies have been utilized for the functionalization of benzo[c] nih.govnih.govnaphthyridines. nih.gov A similar strategy could be envisioned for the this compound system, where the hydroxyl or a derivative thereof could act as a directing group to functionalize the C-4 position.

C-H activation provides a direct route to functionalize C-H bonds without the need for pre-installed leaving groups. Rhodium-catalyzed C-H activation and annulation processes have been developed for the synthesis of complex 2,6-naphthyridine (B1209661) derivatives, demonstrating the power of this approach for building intricate heterocyclic systems. mdpi.com Palladium-catalyzed remote C-H functionalization has also been reported for other nitrogen-containing heterocycles like 2-aminopyrimidines, showcasing the potential for applying these methods to the 1,6-naphthyridine scaffold. ic.ac.uk These advanced strategies open up new avenues for creating novel derivatives of this compound with diverse substitution patterns.

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite a thorough search of scientific databases and literature, detailed computational and theoretical investigations focusing specifically on the chemical compound this compound are not publicly available. While extensive research exists for the broader naphthyridine family, particularly its 1,8- and 1,5-isomers, the specific quantum chemical calculations, electronic structure analyses, and reactivity predictions for this compound have not been a subject of published studies.

Computational chemistry is a powerful tool for understanding molecular structure and reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are fundamental in determining the ground state geometries and electronic properties of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost in studying organic molecules. sapub.orgtandfonline.com These calculations are typically performed with specific basis sets, such as the popular Pople-style (e.g., 6-31G(d)) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), which are chosen to best represent the electronic orbitals of the atoms involved. sapub.orgaip.org

Furthermore, to simulate chemical behavior in a solution, solvation models like the Polarizable Continuum Model (PCM) are often employed. rsc.org These models are crucial for accurately predicting properties such as pKa values and reaction energetics in a solvent environment. rsc.org

Analysis of the electronic structure, particularly through Frontier Molecular Orbital (FMO) theory, provides critical insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other reagents. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO, for instance, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

While computational studies have been conducted on related structures, such as various 1,6-naphthyridine derivatives and other isomers like 3-hydroxy-2,6-naphthyridine, the specific data for this compound is absent. aip.orgrsc.orgnih.gov For example, research on other naphthyridine compounds has utilized DFT methods to explore their potential as corrosion inhibitors or for applications in materials science, but these findings cannot be directly extrapolated to the title compound due to the sensitive dependence of molecular properties on isomeric and substituent arrangements. sapub.orgresearchgate.net

The absence of dedicated research on this compound means that a detailed discussion on its computed ground state geometry, the specifics of basis set selection for its calculation, the effects of solvation, and a precise FMO-based reactivity prediction cannot be provided at this time. The scientific community has yet to publish a focused computational investigation that would supply the necessary data to build such a specific and accurate profile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing crucial information about a molecule's reactive sites. libretexts.orgreed.edu

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas signify regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic reactions. researchgate.net Green and yellow regions represent intermediate or near-zero potential. wolfram.com

Atomic Charge Distribution (e.g., Mulliken, NBO Charges)

Atomic charge distribution analysis provides quantitative values for the partial charges on each atom within a molecule, offering deeper insight into its electronic structure and bonding characteristics. Two common methods for calculating these charges are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis: This is one of the oldest and simplest methods for calculating atomic charges. stackexchange.com It partitions the total electron population among the atoms in a molecule. uni-muenchen.de While computationally inexpensive, Mulliken charges can be highly dependent on the basis set used in the calculation, and their physical interpretation can sometimes be problematic, with potential for unphysically large or negative values. stackexchange.comuni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis is considered a more robust method as it is based on the electron density and provides a more chemically intuitive picture of bonding and charge distribution. stackexchange.com It analyzes the filled and empty orbitals to describe charge transfer and conjugative interactions within the molecule. researchgate.net NBO charges are generally less sensitive to the choice of basis set compared to Mulliken charges. stackexchange.com

For this compound, both Mulliken and NBO analyses would be expected to show significant negative charges on the nitrogen and oxygen atoms due to their high electronegativity. The carbon atoms bonded to these heteroatoms would carry partial positive charges. The specific values would depend on the level of theory and basis set employed in the calculations. researchgate.net This information is critical for understanding the molecule's dipole moment and its interactions with other molecules.

A hypothetical table of calculated atomic charges for key atoms in this compound is presented below. Note that these are illustrative values and actual results would be obtained from specific quantum chemical calculations.

AtomMulliken Charge (e)NBO Charge (e)
N1-0.55-0.75
C20.200.25
C30.300.35
O (on C3)-0.65-0.80
N6-0.50-0.70
C (methyl)-0.15-0.20

Spectroscopic Property Prediction

Computational methods can simulate various types of spectra, aiding in the interpretation of experimental data and providing a deeper understanding of the molecule's vibrational and electronic properties. nih.gov

Calculated Vibrational Frequencies and IR/Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.govsu.se Computational chemistry, particularly using Density Functional Theory (DFT), can accurately predict these vibrational frequencies. science.gov The calculated frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. nih.govscm.com

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to specific functional groups. For instance:

O-H stretch: A strong, broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, arising from the hydroxyl group.

C-H stretch: Multiple peaks in the 2800-3100 cm⁻¹ range from the methyl group and the aromatic rings. oatext.com

C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the naphthyridine ring system.

C-O stretch: A band in the 1000-1250 cm⁻¹ region. su.se

These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. nist.gov

A sample data table of predicted vibrational frequencies is shown below. These values are approximations and would be refined by specific computational studies.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
O-H stretch~3400StrongWeak
Aromatic C-H stretch~3050MediumStrong
Methyl C-H stretch~2950MediumMedium
C=N stretch~1620StrongMedium
C=C stretch~1580StrongStrong
C-O stretch~1200StrongWeak

Simulated UV-Vis Absorption and Emission Spectra

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can simulate the electronic absorption and emission spectra of molecules. researchgate.netmdpi.com An absorption spectrum shows the wavelengths of light a molecule absorbs to move to an excited electronic state, while an emission (fluorescence) spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. edinst.com

Simulations for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. These calculations help in understanding the electronic transitions, such as π→π* and n→π* transitions, that occur within the conjugated naphthyridine system. science-softcon.de The simulations can also provide insights into how factors like solvent polarity might affect the spectra. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. libretexts.org A potential energy surface (PES) is a multi-dimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. youtube.comscielo.org.mx

For a molecule with rotatable bonds, such as the methyl group in this compound, computational methods can be used to explore the PES and identify the most stable conformations (energy minima) and the transition states between them. researchgate.netoregonstate.edu While the naphthyridine ring system is largely planar and rigid, the orientation of the hydroxyl and methyl groups can be investigated. By systematically rotating these groups and calculating the energy at each step, a PES can be constructed. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway.

For this compound, theoretical studies could investigate various reactions, such as electrophilic or nucleophilic substitution on the naphthyridine ring. For example, the mechanism of nitration or halogenation could be explored by calculating the energies of the intermediate sigma complexes and the transition states leading to their formation. These calculations would help predict the most likely site of substitution and the regioselectivity of the reaction. Similarly, the reactivity of the hydroxyl group, such as its acylation or etherification, could be modeled to understand the reaction energetics and mechanism.

Exploration of Non-Linear Optical (NLO) Properties

Computational chemistry provides a powerful lens for the investigation of the non-linear optical (NLO) properties of novel organic molecules. For this compound, while direct experimental NLO data is not extensively available, theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict its potential as an NLO material. These computational approaches are essential for understanding the relationship between molecular structure and NLO response, guiding the synthesis of new materials with enhanced optical properties. rsc.orgfrontiersin.org

The NLO properties of organic molecules are fundamentally linked to their electronic structure, particularly the presence of π-conjugated systems and the intramolecular charge transfer (ICT) characteristics. cureusjournals.com The 1,6-naphthyridine core of this compound, being a heteroaromatic system, possesses delocalized π-electrons. The introduction of a methyl group (an electron-donating group) and a hydroxyl group (which can act as both a donor and an acceptor) can create a "push-pull" electronic environment, which is a key design principle for enhancing NLO responses. rsc.orgcureusjournals.com

DFT calculations are employed to optimize the molecular geometry and to calculate key electronic properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netsciencepublishinggroup.com The first-order hyperpolarizability is a critical parameter for second-order NLO materials. A higher β value indicates a stronger NLO response.

In a computational study on a series of hitherto unreported 2,7-naphthyridine (B1199556) push-pull chromophores, it was demonstrated that strategic substitution could significantly enhance NLO properties compared to the parent naphthyridine. rsc.org The study found that extending the conjugation and creating a push-pull system led to a smaller HOMO-LUMO energy gap and consequently, larger hyperpolarizability values. rsc.org For instance, the calculated static first hyperpolarizabilities of substituted naphthyridines were found to be significantly higher than that of urea, a standard NLO reference material. researchgate.net

For a structurally related complex derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b] chemrxiv.orgresearchgate.netnaphthyridine-6(5H),8-dione, DFT calculations were performed to investigate its electronic structure and NLO properties. researchgate.net The calculated first hyperpolarizability (β) for this molecule was found to be significant, suggesting its potential for NLO applications. researchgate.net

By analogy, it is anticipated that this compound would exhibit a notable NLO response. The methyl group at position 2 and the hydroxyl group at position 3 can facilitate intramolecular charge transfer within the π-system of the naphthyridine ring. Computational models, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be used to predict these properties. researchgate.net

The following table presents representative theoretical NLO data for related naphthyridine derivatives from the literature to provide a comparative context for the expected properties of this compound.

Compound/DerivativeComputational MethodDipole Moment (μ) (Debye)Polarizability (α) (esu)First Hyperpolarizability (β) (esu)
Urea (Reference)BLYP/6-31G*1.98-0.6498 x 10⁻³⁰
Substituted 2,7-NaphthyridinesDFT/B3LYP/6-311++G(d,p)VariesVariesSignificantly higher than urea
5-methyl-8H-benzo[h]chromeno[2,3-b] chemrxiv.orgresearchgate.netnaphthyridine-6(5H),8-dioneDFT/B3LYP/6-311G(d,p)Data not specifiedData not specifiedSignificant value reported

It is important to note that the values in this table are for analogous compounds and not for this compound itself. The exact NLO properties of this compound would require specific computational analysis.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the nature of the intramolecular charge transfer. researchgate.net This analysis provides insights into the donor-acceptor interactions within the molecule, which are crucial for a large NLO response. researchgate.net For this compound, NBO analysis would likely reveal charge transfer from the electron-donating methyl and hydroxyl groups to the electron-accepting regions of the naphthyridine ring system.

Predicting Novel Ring Systems ("Rings of the Future") using Computational Models

The exploration of novel chemical scaffolds is a cornerstone of drug discovery and materials science. Computational models have emerged as a vital tool for navigating the vast chemical space and identifying promising new ring systems, often referred to as "Rings of the Future". acs.org These methods aim to predict the synthetic accessibility and potential utility of unprecedented molecular architectures. acs.org

One prominent approach involves the computational enumeration of all possible heteroaromatic ring systems. A notable example is the Virtual Exploratory Heterocyclic Library (VEHICLe), which generated a comprehensive list of 24,847 small aromatic ring systems. acs.org By cross-referencing this library with existing chemical databases, it was found that a vast majority of these theoretically possible rings had not yet been synthesized. acs.org Such endeavors highlight the largely untapped potential within the chemical space of heteroaromatics. For instance, a computational study identified 2,6-naphthyridin-3-ol (B2783390) as a novel heteroaromatic ring system with potential value in medicinal chemistry, leading to its successful synthesis. researchgate.net This demonstrates the power of computational prediction in guiding synthetic efforts towards new and valuable scaffolds.

More advanced computational techniques leverage machine learning and artificial intelligence to predict the synthetic feasibility of novel ring systems. The "Ring Breaker" tool, for example, uses a data-driven, neural network-based approach to predict ring-forming reactions in a retrosynthetic manner. chemrxiv.orgacs.org This model is trained on large reaction databases, such as Reaxys and data from the US Patent Office, to learn the patterns of chemical transformations that lead to the formation of cyclic structures. chemrxiv.org

The "Ring Breaker" methodology can be applied to unprecedented ring systems to assess their synthetic tractability. acs.org By analyzing a target ring system, the tool can suggest potential disconnections that correspond to known or plausible ring-forming reactions, providing chemists with a roadmap for synthesis. acs.org This approach has been successfully used to predict the synthesis of both frequently found and novel ring systems, with predictions often aligning with established literature syntheses. chemrxiv.org

In the context of this compound, these computational models could be used to explore variations of the 1,6-naphthyridine scaffold. By systematically modifying the substitution patterns or altering the ring fusion, these predictive tools can generate a library of novel, yet synthetically accessible, naphthyridine derivatives. This "in silico" exploration can prioritize the synthesis of compounds with desirable properties, such as enhanced biological activity or optimized electronic characteristics for applications in materials science. orientjchem.org

The following table outlines the key computational approaches for predicting novel ring systems:

Computational ApproachDescriptionApplication to Naphthyridines
Exhaustive Enumeration (e.g., VEHICLe) Generates a complete list of theoretically possible ring systems based on a set of rules (e.g., size, atom types). acs.orgIdentifies all unsynthesized isomers and substituted derivatives of naphthyridine, highlighting gaps in the known chemical space.
Machine Learning-based Retrosynthesis (e.g., "Ring Breaker") Uses neural networks trained on reaction data to predict plausible ring-forming reactions for a given target ring system. chemrxiv.orgacs.orgPredicts viable synthetic routes to novel and complex naphthyridine-based scaffolds, assessing their synthetic feasibility.
In Silico ADME/Tox Prediction Computational tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel compounds. tandfonline.comScreens virtual libraries of novel naphthyridine derivatives to prioritize those with drug-like properties for synthesis.

The integration of these computational models into the research and development pipeline can significantly accelerate the discovery of new "Rings of the Future" based on the 1,6-naphthyridine framework, leading to the development of novel therapeutics and advanced materials.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. In a compound like 2-Methyl-1,6-naphthyridin-3-ol, one would expect to observe characteristic absorption bands for the O-H stretch of the hydroxyl group and the C=N and C=C stretching vibrations of the naphthyridine ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The π-conjugated system of the naphthyridine ring gives rise to characteristic absorption bands in the UV-Vis spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight.

Crystallographic Data

Crystal System and Space Group

The determination of the crystal system and space group is a fundamental step in crystallographic analysis. This information defines the symmetry of the unit cell. While specific crystallographic data for 2-Methyl-1,6-naphthyridin-3-ol was not found, related heterocyclic structures have been analyzed, revealing various crystal systems and space groups. publish.csiro.aunih.govugr.es

Unit Cell Dimensions

The unit cell dimensions (a, b, c, α, β, γ) define the size and shape of the unit cell. These parameters are determined with high precision from the X-ray diffraction data.

Bond Lengths and Angles

Crystallographic analysis provides detailed information on bond lengths and angles within the molecule. This data can offer insights into the bonding characteristics and the degree of aromaticity of the naphthyridine ring.

Classical Heterocyclic Annulation Reactions for Naphthyridine Synthesis

Several classical name reactions in heterocyclic chemistry provide the foundational routes to the naphthyridine core. These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing pyridine moiety.

The Friedländer synthesis is a widely utilized and versatile method for constructing quinoline (B57606) and naphthyridine systems. mdpi.com The reaction entails a condensation between an aromatic 2-aminoaldehyde or ketone and a compound possessing a reactive α-methylene group, catalyzed by either an acid or a base. tandfonline.comconnectjournals.comekb.eg The classical approach often required harsh conditions, but modern modifications have introduced milder and more efficient protocols. ekb.eg

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For instance, propylphosphonic anhydride (B1165640) (T3P®) has been employed to promote the Friedländer synthesis of polysubstituted quinolines and naphthyridines under mild conditions, resulting in excellent yields and short reaction times. rsc.org Another green approach utilizes choline (B1196258) hydroxide (B78521), a biocompatible ionic liquid, as a catalyst in water, enabling the gram-scale synthesis of 1,8-naphthyridines. nih.govacs.org This method is notable for being the first reported synthesis of naphthyridines in an aqueous medium and allows for easy separation of the catalyst and product. nih.govacs.org Furthermore, solvent-free grinding conditions with CeCl₃·7H₂O as a catalyst at room temperature have been shown to be a rapid and efficient method for producing 1,8-naphthyridines from 2-aminonicotinaldehyde. connectjournals.com

The general form of the Friedländer reaction for naphthyridine synthesis is outlined below:

Reactant AReactant B (with α-methylene group)Catalyst/ConditionsProduct
2-Aminopyridine-3-carbaldehydeKetone (e.g., Acetone)Base (e.g., KOH, NaOH) or Acid (e.g., HCl)Substituted Naphthyridine
2-AminonicotinaldehydeActive Methylene (B1212753) CarbonylsCholine Hydroxide / H₂O1,8-Naphthyridine (B1210474) derivatives nih.gov
2-AminonicotinaldehydeCarbonyl CompoundsCeCl₃·7H₂O / Grinding1,8-Naphthyridine derivatives connectjournals.com

This table illustrates the general reactants and conditions for the Friedländer synthesis of naphthyridines.

The Skraup reaction is a classical method for the synthesis of quinolines and is adaptable for naphthyridines, particularly those with a nitrogen atom in the 1-position. acs.org The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orgsmolecule.com While effective, the traditional Skraup reaction can be notoriously vigorous and may result in modest yields. acs.org

To address these challenges, several modifications have been developed. Refinements in the reaction conditions have led to improved yields of 1,6-naphthyridine (B1220473). acs.org One significant modification involves the use of 4-aminopyridine-N-oxide as the starting material, which, upon reaction, yields 1,6-naphthyridine-N-oxide. This intermediate is then reduced to the final 1,6-naphthyridine free base. acs.org Another improved method for synthesizing 1,5-, 1,6-, and 1,8-naphthyridines utilizes ferrous sulfate (B86663) and boric acid in the reaction of the corresponding aminopyridine with glycerol, leading to high yields. nih.gov

The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines and, by extension, hydroxynaphthyridinones. wikipedia.orgscribd.com The reaction proceeds in two main steps: the initial condensation of an aniline (B41778) (or aminopyridine) with a β-ketoester to form a Schiff base, followed by a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.orgsynarchive.com The product exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.org

The conditions of the initial condensation determine the final product structure. Running the reaction at lower temperatures favors attack at the keto group, leading to the Conrad-Limpach product (4-hydroxyquinoline). wikipedia.org High temperatures during the cyclization step are crucial, and the use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclized product. wikipedia.org A significant variation of this reaction employs Meldrum's acid in place of β-ketoesters, which also leads to the formation of 4-hydroxynaphthyridines. mdpi.comsemanticscholar.org This pathway has been used to synthesize 8-hydroxy-1,5-naphthyridines from 3-aminopyridine (B143674) derivatives. mdpi.comsemanticscholar.org

The Semmler-Wolff reaction, or Semmler-Wolff aromatization, is the conversion of cyclohexenone oximes into anilines. chem-station.com Classically, this reaction is conducted under harsh acidic conditions (e.g., anhydrous HCl in acetic anhydride), which often leads to low yields due to a competing Beckmann rearrangement. chem-station.comnih.gov

Modern advancements have led to the development of a palladium-catalyzed version of the Semmler-Wolff reaction, which proceeds under much milder conditions and offers better yields and broader functional group compatibility. chem-station.comnih.gov This catalytic system has been successfully applied to the synthesis of various substituted anilines and aminonaphthalenes from tetralone-derived oximes. nih.gov While the direct product is an aromatic amine, this methodology is a key step in the synthesis of more complex fused heterocyclic systems, including those related to the naphthyridine core, such as the indole-4-amide core. mdpi.comresearchgate.net

The hetero-Diels-Alder reaction is a powerful cycloaddition strategy for constructing six-membered heterocyclic rings. acs.org Intramolecular versions of this reaction (IMHDA) are particularly effective for the synthesis of fused and complex heterocyclic scaffolds, including various naphthyridine derivatives. nih.govnih.govacs.org

Several catalytic systems have been developed to facilitate these transformations. For instance, the reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of copper bromide (CuBr₂) leads to the formation of 5,6-dihydrodibenzo[b,h] acs.orgCurrent time information in LU.naphthyridines in high yields. nih.govacs.org This reaction proceeds via an in situ generated heterodiene that undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction. nih.govacs.org Similarly, ZnCl₂ has been shown to promote the intramolecular cycloaddition of N-(ortho-propargylphenyl)-N'-arylcarbodiimides to synthesize dibenzo[b,g] acs.orgCurrent time information in LU.naphthyridines. nih.gov Bismuth(III) chloride has also been used as an effective catalyst for the stereoselective synthesis of complex fused systems like decahydrofuro[3,2-h] acs.orgCurrent time information in LU.naphthyridine derivatives under very mild conditions. ias.ac.in

Reaction TypeKey ReactantsCatalyst/PromoterProduct Scaffold
Inverse-Electron-Demand IMHDA2-(N-Propargylamino)benzaldehydes, ArylaminesCuBr₂5,6-Dihydrodibenzo[b,h] acs.orgCurrent time information in LU.naphthyridines nih.govacs.org
IMHDAN-(ortho-propargylphenyl)-N'-arylcarbodiimidesZnCl₂Dibenzo[b,g] acs.orgCurrent time information in LU.naphthyridines nih.gov
IMHDAN-prenylated sugar aldehyde, Aromatic aminesBiCl₃Decahydrofuro[3,2-h] acs.orgCurrent time information in LU.naphthyridine derivatives ias.ac.in

This table summarizes various Hetero-Diels-Alder approaches to naphthyridine-related scaffolds.

Targeted Synthesis of this compound

While general methods provide access to the broader naphthyridine family, specific substitution patterns often require tailored synthetic routes. The synthesis of the closely related compound, 7-chloro-2-methyl- acs.orgCurrent time information in LU.naphthyridin-3-ol, has been reported and provides a direct template for the synthesis of the target molecule. google.com

The reported synthesis is a variation of the Friedländer condensation. google.com It involves the reaction of 4-amino-6-chloro-pyridine-3-carbaldehyde with 2-hydroxyacetone in tetrahydrofuran (B95107) (THF) using potassium hydroxide (KOH) as the base. google.com

Based on this precedent, a plausible synthetic route to this compound would involve the following steps:

Starting Materials: The synthesis would begin with 4-aminopyridine-3-carbaldehyde as the aminopyridine component and 2-hydroxyacetone (acetol) as the source of the reactive methylene and methyl groups.

Condensation and Cyclization: A base-catalyzed condensation, analogous to the reported synthesis of the chloro-derivative, would be performed. google.com Reacting 4-aminopyridine-3-carbaldehyde with 2-hydroxyacetone in a suitable solvent like THF with a base such as KOH would likely lead to the desired cyclized product, this compound.

The proposed reaction is depicted below:

Reactant 1Reactant 2ReagentsProduct
4-Aminopyridine-3-carbaldehyde2-HydroxyacetoneKOH / THFThis compound

This table outlines the proposed targeted synthesis of this compound based on the reported synthesis of its chloro-analog. google.com

Reaction of 4-amino-6-chloro-pyridine-3-carbaldehyde with 2-hydroxy acetone (B3395972)

A direct and effective method for the synthesis of 7-chloro-2-methyl- Current time information in Meløy, NO.thieme-connect.comnaphthyridin-3-ol involves the base-catalyzed condensation reaction between 4-amino-6-chloro-pyridine-3-carbaldehyde and 2-hydroxy acetone. commonorganicchemistry.comgoogle.com This reaction proceeds by treating a mixture of the two starting materials with a base, such as potassium hydroxide (KOH), in a suitable solvent like tetrahydrofuran (THF). google.com

The reaction mechanism is initiated by the deprotonation of 2-hydroxy acetone by the base, forming an enolate. This is followed by a condensation reaction with the aldehyde group of the pyridine derivative. Subsequent intramolecular cyclization and dehydration lead to the formation of the naphthyridine ring system. The process is typically carried out at room temperature, and after an hour of stirring, the product can be isolated by acidification and filtration. google.com This method has been reported to produce the desired 7-chloro-2-methyl- Current time information in Meløy, NO.thieme-connect.comnaphthyridin-3-ol in high yield, around 93%. google.com

Reaction Scheme:

Generated code

Optimization and Scale-Up Considerations in this compound Synthesis

The optimization of reaction conditions and the potential for scale-up are critical aspects of synthetic chemistry, particularly for compounds with potential applications. While specific optimization and large-scale synthesis data for this compound are not extensively detailed in the public domain, valuable insights can be drawn from studies on structurally related naphthyridines, such as the gram-scale synthesis of 1,8-naphthyridines. nih.govacs.org

In a study on the synthesis of 2-methyl-1,8-naphthyridine via the Friedlander reaction, researchers systematically optimized various parameters, including the catalyst, solvent, and temperature. nih.govacs.org The use of an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst in water was found to be highly effective. nih.govacs.org The optimization table below, adapted from this study, illustrates the impact of different conditions on the reaction yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneNone506No Reaction
2NoneH₂O506No Reaction
3ChOHNone506Trace
4ChOHH₂ORoom Temp.685
5ChOHH₂O50699

This systematic approach demonstrates that both the catalyst and the solvent play a crucial role in achieving high yields. nih.govacs.org Furthermore, the successful gram-scale synthesis of 2-methyl-1,8-naphthyridine with a 92% yield highlights the scalability of such optimized procedures. acs.org These principles of optimizing catalyst, solvent, and temperature, as well as the potential for large-scale production in aqueous media, are directly applicable to the synthesis of this compound and other naphthyridinol derivatives.

Modern Catalytic Approaches to Naphthyridine Derivatives

Modern organic synthesis heavily relies on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of naphthyridine and naphthyridinol scaffolds has significantly benefited from the development of transition-metal-catalyzed reactions.

Palladium-Mediated Cyclization Reactions

Palladium catalysis is a cornerstone of modern cross-coupling and cyclization chemistry. For the synthesis of naphthyridinones and related structures, palladium-catalyzed amidation of ortho-carbonyl-substituted aryl halides offers an alternative to classical condensation methods like the Friedlander synthesis. nih.gov This approach involves the coupling of an o-haloaryl ketone or aldehyde with a primary or secondary amide in the presence of a palladium catalyst, leading to the formation of the heterocyclic ring. nih.gov

Other palladium-catalyzed strategies include the Heck reaction, where an aminopyridine is coupled with an alkene, followed by cyclization to form the naphthyridine core. mdpi.com Additionally, palladium-catalyzed carbonylative cyclization of 1-alkynyl-2-iodo-d-glucals with various amine nucleophiles has been employed to synthesize glycosides fused to pyridinones, demonstrating the versatility of this approach in constructing complex heterocyclic systems. nih.gov

Copper-Catalyzed Annulation Strategies

Copper catalysts, being more abundant and less expensive than palladium, have gained significant attention for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed annulation reactions provide powerful tools for constructing naphthyridine and other related ring systems. These reactions often proceed via a domino sequence of bond-forming events. For instance, copper(I)-catalyzed annulation between 3-(2-halobenzyl)pentane-2,4-diones and various active methylene compounds can afford trisubstituted naphthoates and naphthonitriles. researchgate.net

Another example is the copper-catalyzed [4+2] annulation of sulfoxonium ylides and o-phenylenediamines, which has been shown to produce high yields of the corresponding cyclized products under mild conditions with a commercially available copper catalyst. sioc-journal.cn Excited-state copper catalysis, induced by visible light, has also emerged as a novel strategy for [4+1] annulation reactions to synthesize α,β-unsaturated-γ-lactams, showcasing the potential for developing new copper-catalyzed routes to related heterocyclic structures. nih.govorganic-chemistry.org

Iridium Complex-Catalyzed Aromatization

Iridium complexes have proven to be effective catalysts for dehydrogenation reactions, leading to the aromatization of saturated or partially saturated heterocyclic rings. This strategy is particularly useful in the final steps of a synthesis to introduce aromaticity. A general methodology based on homogeneous catalysis using iridium complexes with a functional bipyridonate ligand has been developed for the perdehydrogenation of bicyclic N-heterocycles. mdpi.com For example, 2,6-dimethyl-1,5-naphthyridine can be efficiently synthesized from its saturated precursor using this method. mdpi.com

In some cases, iridium catalysts can play a dual role. For instance, an iridium complex has been reported to act as both a photoredox catalyst to initiate a radical reaction and a transition metal catalyst to facilitate the final aromatization and hydrogen evolution in the synthesis of 9-fluorenone. rsc.org Iridium-catalyzed C-H borylation of pyridines also represents a valuable method for functionalizing the pyridine ring, which can then be elaborated into more complex structures like naphthyridines. nih.gov

Microwave-Assisted Synthesis of Naphthyridinol Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govoatext.comrsc.org The synthesis of naphthyridinol and other naphthyridine derivatives has benefited from this technology.

For example, the reaction of substituted 2-aminopyridines with diethylmalonates to yield 2,4-dihydroxy-1,8-naphthyridines can be efficiently carried out using microwave irradiation, often without the need for a solvent or catalyst. researchgate.net In another instance, the Grohe-Heitzer reaction for the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various naphthyridone derivatives, has been significantly improved using microwave irradiation, reducing both the reaction time and the number of steps. scielo.org.mx

Microwave-assisted chemistry has also been employed in the synthesis of 7-triazolyl-8-hydroxy naphthyridines, where cyclization of a 7-cyanonaphthyridine with a hydrazide was achieved by heating in a microwave at 140 °C for 2 hours. nih.govacs.org These examples underscore the utility of microwave assistance in the rapid and efficient synthesis of a diverse range of naphthyridinol derivatives, making it a valuable tool in drug discovery and medicinal chemistry. nih.gov

Coordination Chemistry and Metal Complexation of 2 Methyl 1,6 Naphthyridin 3 Ol

Naphthyridines as Versatile Ligands in Transition Metal Chemistry

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine (B92270) rings, are recognized for their significant role as ligands in coordination chemistry. researchgate.net The arrangement of the two nitrogen atoms within the bicyclic framework allows for a variety of coordination modes, making them versatile building blocks for constructing mono-, di-, and polynuclear metal complexes. The specific isomer of naphthyridine influences the "bite" angle and the spatial disposition of the nitrogen donors, thereby dictating the geometry and nuclearity of the resulting metal assembly.

For instance, the 1,8-naphthyridine (B1210474) scaffold is well-documented for its ability to bind two metal centers in close proximity, facilitating studies on metal-metal cooperativity. iaea.orgacs.org This has led to the development of a wide range of dinuclear complexes with first-row transition metals. acs.org The constrained bite distance in 1,8-naphthyridine derivatives, approximately 2.2 Å, contributes to the formation of unique coordination architectures. iaea.org Similarly, 1,5-naphthyridines can act as either mono- or bidentate ligands, but for geometric reasons, the two nitrogen atoms cannot bind to the same metal atom, predisposing them to form bridging complexes and coordination polymers. mdpi.commdpi.com

The functionalization of the naphthyridine core with substituents, such as the methyl and hydroxyl groups in 2-Methyl-1,6-naphthyridin-3-ol, can further tune the ligand's electronic properties and steric profile. These modifications can influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes. The ongoing research in this area continues to explore the pliant nature of functionalized naphthyridines in dimetal chemistry, with applications ranging from catalysis to the development of novel metallosupramolecular architectures. iaea.org

Synthesis and Characterization of Metal Complexes of this compound and its Derivatives

The synthesis of metal complexes involving this compound and related naphthyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can be tailored to isolate complexes with desired stoichiometries and geometries. Characterization of these complexes relies on a combination of analytical and spectroscopic techniques to confirm their composition and elucidate their structural features.

Copper(I) has a strong affinity for nitrogen-donor ligands, and its complexation with naphthyridine derivatives has been extensively studied. The reaction of naphthyridine-based ligands with copper(I) salts, such as [Cu(CH₃CN)₄]BF₄ or CuCl, readily yields stable complexes. nih.govcyberleninka.ru For example, a hexadentate naphthyridine-based macrocyclic ligand reacts with two equivalents of tetrakis(acetonitrile) copper(I) tetrafluoroborate (B81430) to form a bimetallic Cu(I) complex. nih.gov Similarly, an unsymmetrical phosphino (B1201336) pyridyl 1,8-naphthyridine ligand reacts with two equivalents of CuCl to form a dinuclear complex, [Cu₂(µ-Cl)₂(PNNN)]. cyberleninka.ru

These reactions are often carried out in solvents like acetonitrile (B52724) or THF, and the resulting complexes can be isolated as crystalline solids. nih.govcyberleninka.ru Characterization by NMR spectroscopy is a key tool; for instance, upon complexation to the quadrupolar copper(I) ion, a broadening of the ³¹P{¹H} NMR resonance is typically observed for phosphorus-containing ligands. cyberleninka.ru X-ray crystallography provides definitive structural information, revealing details such as Cu-Cu distances and coordination geometries. nih.gov

Table 1: Selected Copper(I) Naphthyridine Complex Synthesis

Ligand Copper(I) Salt Solvent Product Ref
Hexadentate Naphthyridinaphane [Cu(MeCN)₄][BF₄] Acetonitrile [Cu₂(ligand)(MeCN)₂][BF₄]₂ nih.gov

The coordination chemistry of Lead(II) is influenced by its flexible coordination number and the presence of a stereochemically active 6s² lone pair of electrons, which can lead to irregular or hemidirected coordination geometries. While the complexation of Pb(II) with various ligands, including those with oxygen and sulfur donors like hydroxamic and thiohydroxamic acids, has been investigated, specific studies on its coordination with this compound are not extensively documented in the available literature. iaea.org

Generally, Pb(II) complexation reactions are performed by reacting a lead salt, such as Pb(NO₃)₂, with the ligand in a suitable solvent like acetonitrile. mdpi.com The presence of N-donor ancillary ligands, such as 2,2'-bipyridyl or 1,10-phenanthroline, is often used to stabilize the resulting lead complexes. mdpi.com Given the presence of both nitrogen and oxygen donor atoms in this compound, it would be expected to form stable chelate complexes with Lead(II). However, detailed synthetic and structural reports for such specific complexes are scarce.

Platinum(II) complexes are of significant interest, partly due to their applications in medicine and catalysis. Naphthyridine ligands have been employed to create novel platinum(II) coordination compounds. For example, dinuclear platinum(II) complexes using 1,6-naphthyridine (B1220473) as a bridging ligand have been synthesized. These complexes demonstrate the ability of the naphthyridine framework to link two metal centers, which can influence their biological activity and chemical reactivity.

The synthesis of such complexes may involve reacting a platinum precursor like K₂PtCl₄ with the naphthyridine ligand. In some cases, issues such as steric hindrance from substituents on the ligand can affect the successful formation and yield of the desired complex. The resulting Pt(II) complexes often adopt a square-planar geometry, a characteristic feature of d⁸ metal ions. Beyond platinum, the versatility of naphthyridine ligands has been demonstrated in the formation of complexes with a wide array of other transition metals, including ruthenium, cobalt, nickel, and zinc, showcasing the broad potential of this ligand class in coordination chemistry. cyberleninka.ru

Ligand Binding Modes and Coordination Geometries

The structural diversity of metal-naphthyridine complexes is a direct result of the various possible ligand binding modes and the coordination preferences of the metal ion. Naphthyridine ligands can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bridging modes.

In many complexes, naphthyridine derivatives act as bidentate N,N'-chelating ligands, particularly when the nitrogen atoms are positioned to form a stable five- or six-membered ring with the metal center. This is common for ligands based on the 1,8-naphthyridine scaffold. In dinuclear complexes, the naphthyridine ligand often serves as a bridge between two metal centers. acs.org

The coordination geometry around the metal ion is determined by its electronic configuration and the steric and electronic properties of the ligands. For instance, Cu(I) complexes with naphthyridine ligands can exhibit geometries ranging from distorted tetrahedral to trigonal pyramidal. nih.gov Platinum(II) complexes typically favor a square-planar geometry. In lanthanide complexes, higher coordination numbers are common, leading to geometries such as a distorted trigonal prism or a muffin-type geometry. The specific geometry can significantly impact the magnetic and photophysical properties of the complex.

Table 2: Common Coordination Geometries in Metal-Naphthyridine Complexes

Metal Ion Typical Coordination Geometry Example Ligand Type Ref
Cu(I) Pentacoordinate Naphthyridine Macrocycle nih.gov
Pt(II) Square Planar N-heterocycles
Dy(III) Distorted Trigonal Prism Schiff Base

Spectroscopic Probes of Metal-Ligand Interactions

A suite of spectroscopic techniques is indispensable for characterizing metal complexes of this compound and its analogs and for probing the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C=C bonds within the naphthyridine ring upon complexation provide evidence of metal-ligand bond formation. For complexes containing other functional groups or co-ligands (e.g., carbonyls, nitrates), IR spectroscopy is crucial for determining their binding modes. cyberleninka.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. Chemical shift changes of the ligand's protons and carbons upon coordination provide insight into the electronic effects of the metal center. For paramagnetic complexes, NMR spectra can be broad, but can still yield valuable structural information.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. This includes ligand-centered (π-π*) transitions, metal-centered (d-d) transitions, and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. Solvatochromism studies, where the absorption spectrum is recorded in solvents of varying polarity, can offer insights into the nature of the ground and excited states of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a vital technique for determining the electronic ground state and providing information about the geometry of the metal center.

These spectroscopic methods, often coupled with theoretical calculations, provide a comprehensive picture of the electronic structure and bonding in metal-naphthyridine complexes.

Table 3: Spectroscopic Data for a Representative Naphthyridine Derivative

Technique Observation Interpretation Ref
UV-Vis Spectroscopy Solvatochromism observed in solvents of different polarity Indicates interaction with solvent and potential for zwitterionic species formation in H-bond donor solvents

Theoretical Studies of Electronic Structure and Bonding in Naphthyridinol-Metal Complexes

Theoretical investigations, often employing computational methods such as Density Functional Theory (DFT), are crucial for understanding the nature of metal-ligand bonding, the distribution of electron density, and the prediction of spectroscopic and electrochemical properties. Such studies on metal complexes of 1,6-naphthyridine derivatives have been performed for related compounds, providing insights into their electronic structures. nih.gov However, specific theoretical studies on complexes formed with this compound are not documented in the searched scientific literature.

A theoretical analysis of this compound as a ligand would be anticipated to explore:

Coordination Modes: The potential for monodentate or bidentate coordination through the nitrogen atoms and the hydroxyl group.

Bonding Nature: The degree of covalent and electrostatic character in the metal-ligand bonds.

Frontier Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the electronic transitions and redox behavior of the resulting complexes.

Without such studies, a detailed, scientifically accurate discussion on the electronic structure and bonding of this compound metal complexes remains speculative.

Redox Properties and Electrochemistry of Metal Complexes

The electrochemical behavior of metal complexes is intrinsically linked to their electronic structure and is a critical aspect of their characterization and potential application in areas such as catalysis and sensor technology. Techniques like cyclic voltammetry are typically employed to determine the redox potentials of metal centers and ligands within a complex.

While the redox properties of some transition metal complexes with other heterocyclic ligands have been reported, there is a notable absence of published electrochemical data for complexes involving this compound. Research in this area would be necessary to establish:

Redox Potentials: The formal potentials for metal-centered and/or ligand-centered redox events.

Electrochemical Reversibility: Whether the electron transfer processes are reversible, quasi-reversible, or irreversible.

Influence of the Ligand: How the electronic properties of the this compound ligand modulate the redox behavior of the coordinated metal ion.

Chemically Oriented Applications and Functional Material Development Based on Naphthyridinol Derivatives

Catalysis using Naphthyridinol-Derived Ligands

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Naphthyridinol derivatives, possessing both a nitrogen atom within the aromatic system and a hydroxyl group, can act as bidentate N,O-chelating ligands. Such ligands are known to form stable complexes with a wide range of transition metals, which are central to many catalytic processes. While specific catalytic applications of "2-Methyl-1,6-naphthyridin-3-ol" are not extensively documented in the reviewed literature, the principles of coordination chemistry and catalysis allow for the extrapolation of its potential uses based on related N,O-bidentate heterocyclic ligands.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of sophisticated ligands to control the activity and selectivity of a metal center. The electronic properties of N,O-bidentate ligands can be fine-tuned by modifying the substituents on the naphthyridine core, thereby influencing the catalytic performance of the corresponding metal complex.

The combination of a soft nitrogen donor and a hard oxygen donor in naphthyridinol ligands makes them suitable for coordinating with a variety of transition metals, including those from the platinum group and first-row transition series. These metal-naphthyridinol complexes could potentially catalyze a range of organic transformations. For instance, similar N-heterocyclic-based ligands have been successfully employed in reactions such as hydrogenations, cross-coupling reactions, and various C-H activation processes. The specific geometry and electronic environment enforced by the "this compound" ligand upon coordination to a metal center could impart unique selectivity in such reactions.

While direct experimental data for "this compound" in homogeneous catalysis is limited, the broader class of naphthyridine-containing ligands has shown promise. For example, various substituted 1,5-naphthyridines have been utilized in metal-mediated reactions, underscoring the potential of this heterocyclic core in catalytic applications. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. A common strategy for developing heterogeneous catalysts is the immobilization of a homogeneous catalyst onto a solid support. nih.gov

Naphthyridinol-derived ligands, including "this compound," could be adapted for heterogeneous catalysis through several immobilization strategies. Functional groups can be introduced onto the naphthyridine scaffold, allowing for covalent attachment to solid supports such as silica, alumina, or polymers. nih.gov For instance, the methyl group at the 2-position could be functionalized, or other positions on the aromatic rings could be modified to incorporate a linker suitable for grafting onto a support material.

The immobilization of a well-defined metal-naphthyridinol complex can lead to a single-site heterogeneous catalyst, which can exhibit high selectivity comparable to its homogeneous counterpart while benefiting from the ease of separation. Such immobilized catalysts could find applications in continuous flow reactors, offering a more sustainable approach to chemical synthesis. The development of such materials remains a promising area for future research.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of naphthyridinol derivatives to participate in hydrogen bonding (via the hydroxyl group and ring nitrogens) and π-π stacking interactions makes them excellent building blocks for the construction of supramolecular architectures.

Molecular receptors are synthetic molecules designed to bind selectively to other molecules (guests) through non-covalent interactions. The naphthyridine core, with its defined geometry and hydrogen bonding capabilities, has been explored for the creation of molecular receptors. beilstein-journals.org

Molecular tweezers are a class of molecular receptors characterized by two "arms" that can bind a guest molecule in a pincer-like fashion. beilstein-journals.org While specific molecular tweezers based on "this compound" have not been explicitly reported, the structural features of this compound suggest its potential as a building block for such constructs. By linking two naphthyridinol units with a suitable spacer, a tweezer-like molecule could be synthesized. The hydroxyl and nitrogen functionalities within the cavity of such a tweezer could then interact with complementary guest molecules through hydrogen bonding and other non-covalent forces. The design of such systems can be guided by principles established for other switchable molecular tweezers, where external stimuli can modulate the binding affinity. beilstein-journals.orgthno.org

The interaction between a host molecule and a guest molecule is a fundamental concept in supramolecular chemistry. ntu.edu.tw Naphthyridine derivatives have been shown to act as effective hosts for various guest molecules, forming stable host-guest complexes. beilstein-journals.org The binding is often driven by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions.

Studies on related naphthyridine-based receptors have demonstrated their ability to bind biologically relevant molecules. For example, receptors incorporating naphthyridine moieties have shown high association constants for biotin (B1667282) derivatives, indicating strong and specific binding. beilstein-journals.org The hydrogen bonding capabilities of the naphthyridine nitrogen atoms play a crucial role in the stability of these complexes. beilstein-journals.org The presence of a hydroxyl group in "this compound" would be expected to further enhance its ability to participate in hydrogen bonding, making it a potentially strong candidate for forming host-guest systems with molecules containing complementary functional groups.

To illustrate the binding affinities observed in related systems, the following table summarizes the association constants (Kb) for different host-guest complexes involving naphthyridine-containing receptors.

HostGuestAssociation Constant (Kb) [M-1]Solvent
Naphthyridine Derivative II(+)-Biotin Methyl Ester67,000CDCl3
Naphthyridine Derivative III(+)-Biotin Methyl Ester250,000CDCl3

Data sourced from a study on molecular recognition by naphthyridine derivatives. beilstein-journals.org The specific structures of the host derivatives are detailed in the cited reference.

Materials Science Applications

The unique photophysical and electronic properties of naphthyridine derivatives have led to their exploration in the field of materials science, particularly in the development of functional organic materials for electronic and optoelectronic devices.

Hydroxynaphthyridine derivatives have emerged as promising ligands for the creation of luminescent metal complexes with applications in organic light-emitting diodes (OLEDs). nih.gov A series of group III metal chelates based on 4-hydroxy-1,5-naphthyridine derivatives have been synthesized and shown to be highly effective deep-blue emitters. nih.gov These complexes exhibit several desirable properties for OLED applications, including:

Deep Blue Fluorescence: They emit light in the deep-blue region of the spectrum, which is crucial for full-color displays and white lighting applications. nih.gov

Wide Band Gap Energy: This property contributes to their stability and color purity. nih.gov

High Charge Carrier Mobility: Efficient transport of electrons is essential for high-performance OLEDs. nih.gov

Superior Thermal Stability: This ensures the longevity of the OLED device during operation. nih.gov

These hydroxynaphthyridine-based metal chelates have demonstrated versatility in OLEDs, functioning as non-dopant emitters, electron-transporting materials, and host materials for other dopants to achieve white light emission. nih.gov The performance of these materials is a significant advancement over many existing blue-emitting materials. nih.gov

The following table summarizes the performance of an OLED device utilizing a 4-hydroxy-1,5-naphthyridine aluminum chelate as a deep-blue emitter.

ParameterValue
Maximum External Quantum Efficiency (ηext)4.2%
CIE Coordinates (x, y)(0.15, 0.07)
Electron Mobility10-4 cm2/V·s

Data sourced from a study on hydroxynaphthyridine-derived group III metal chelates for OLEDs. nih.gov

Furthermore, the structural versatility of the naphthyridine core allows for the synthesis of a wide range of derivatives with tailored electronic and photophysical properties. By modifying the substituents on the naphthyridine ring, the emission color and efficiency of the resulting metal complexes can be fine-tuned. This makes hydroxynaphthyridine derivatives a highly promising class of materials for the development of next-generation lighting and display technologies.

Organic Light-Emitting Diodes (OLEDs)

Naphthyridine derivatives have emerged as significant materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent electronic characteristics make them suitable for use as both emitters and electron-transport materials. A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized and demonstrated to be highly fluorescent in both solution and solid states. researchgate.netnih.gov These materials exhibit high thermal stability, with decomposition temperatures around 380–400 °C, and high electron affinities (2.79–3.00 eV), which are crucial for efficient OLEDs. researchgate.netnih.gov By systematically varying the chemical linkage and structure, researchers can fine-tune the emission color, achieving blue, green, and yellow photoluminescence with high quantum yields ranging from 0.70 to 1.0. researchgate.netnih.gov

Furthermore, iridium(III) complexes incorporating 1,5-naphthyridin-4-ol (B95804) derivatives as ancillary ligands have been developed for pure red phosphorescent OLEDs (PHOLEDs). mdpi.com These complexes exhibit high photoluminescence quantum yields (up to 93.4%) and possess good electron mobility. mdpi.com OLEDs fabricated with these iridium complexes have demonstrated exceptional performance, with a maximum EQE reaching as high as 31.48% and Commission Internationale de l'Éclairage (CIE) coordinates of (0.670, 0.327), which is very close to the standard for pure red emission. mdpi.com

Naphthyridine Application in OLEDsDerivative TypeKey Finding / Performance MetricReference
Emitter / Electron Transport1,8-Naphthyridine OligomersHigh thermal stability (Td = 380–400 °C); High PLQY (0.70–1.0); Emission from yellow to white-pink. researchgate.netnih.gov
TADF Emitter10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazineMax EQE of 16.4%; Power Efficiency of 57.1 lm/W. nih.gov
Phosphorescent Emitter Ligand1,5-Naphthyridin-4-ol derivatives in Ir(III) complexesMax EQE of 31.48% for pure red emission. mdpi.com

Sensors and Probes

The ability of the naphthyridine scaffold to coordinate with metal ions and respond to changes in its chemical environment has been harnessed to develop chemical sensors and probes. Specific derivatives have been designed as colorimetric and fluorescent "turn-off" sensors for the detection of nickel ions (Ni²⁺) in aqueous solutions. nih.gov These sensors utilize vicinal amino groups on a benzo[c]pyrazolo researchgate.netacs.orgnaphthyridine skeleton as binding sites for the metal ion. nih.gov Upon binding with Ni²⁺, the sensors exhibit both a distinct visual color change from yellow to red and a quenching of their fluorescence, a phenomenon known as Chelation Enhanced Fluorescence Quenching (CHEFQ). nih.gov

The sensitivity and selectivity of these sensors can be tuned by altering the substituents on the naphthyridine core. The introduction of electron-donating groups (like -CH₃) or electron-withdrawing groups (like -F or -OCF₃) modifies the electronic properties of the sensor molecule, thereby affecting its interaction with the target analyte. nih.gov This allows for the rational design of probes for specific applications, including the quantitative determination of nickel in real water samples. nih.gov Additionally, some polyaromatic compounds based on naphthyridine have demonstrated halochromic behavior, making them potentially useful as highly sensitive proton sensors in non-protic solvents. nih.gov

Semiconductor Materials

Naphthyridine derivatives have been investigated as a class of multifunctional organic semiconductor materials. A series of 4,8-substituted 1,5-naphthyridines, synthesized via Suzuki cross-coupling reactions, have shown significant thermal robustness with high phase transition temperatures (above 186 °C). researchgate.net These materials exhibit opto-electrical properties suitable for semiconductor applications, with estimated electron affinities (EA) of 2.38–2.72 eV and ionization potentials (IP) of 4.85–5.04 eV. researchgate.net These values suggest their potential utility as both electron-transport and hole-injecting/hole-transport materials in electronic devices. researchgate.net

More complex structures, such as those based on 1,5-naphthyridine-2,6-dione (NTD), have been designed as multifunctional small molecules for use in both organic photovoltaics and organic field-effect transistors (OFETs). rsc.org These NTD derivatives have demonstrated decent ambipolar mobilities in the range of 10⁻³–10⁻² cm² V⁻¹ s⁻¹, indicating their ability to transport both holes and electrons. rsc.org The performance of these materials is influenced by molecular design strategies such as extending the π-conjugation and fluorination of end groups, which affect molecular packing and optoelectronic properties. rsc.org

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) rely on a molecular sensitizer (B1316253) (dye) adsorbed onto the surface of a wide-bandgap semiconductor to absorb sunlight and initiate the process of converting solar energy into electricity. icrc.ac.ir While a wide variety of organic molecules, such as those based on naphthalimide, porphyrin, and phenothiazine, have been successfully employed as sensitizers in DSSCs, a specific investigation into derivatives of this compound for this application is not prominently featured in the available scientific literature. icrc.ac.irresearchgate.net The molecular engineering of organic dyes for DSSCs requires a careful balance of optical and electrochemical properties, and while the naphthyridine core is of interest in organic electronics, its potential as a primary sensitizer in DSSC architectures remains an area for future exploration.

Functional Polymers and Electronic Materials

The incorporation of the naphthyridine scaffold into polymer backbones has led to the development of novel functional polymers for organic electronics. Conjugated polymers containing an indolo-naphthyridine-6,13-dione thiophene (B33073) building block have been synthesized and characterized. acs.org These polymers are noted for their extremely small band gaps (~1.2 eV), significant crystallinity, and exceptionally high n-type (electron) mobility, with values exceeding 3 cm² V⁻¹ s⁻¹. acs.org This high mobility is attributed to the impressive crystallinity along the polymer backbone. acs.org

In a similar vein, naphthyridinedione (NTD)-based conjugated polymers have been designed for use in polymer solar cells. rsc.org By modifying the polymer structure, for example by incorporating 1,4-difluorobenzene (B165170) units, researchers can increase the material's absorption coefficient and control its crystallinity. rsc.org This allows for the development of polymer solar cells that maintain high power conversion efficiency (PCE) even with thick active layers (up to 10.1% with a 330 nm layer), a crucial factor for large-area commercial manufacturing. rsc.org These findings underscore the potential of naphthyridine-based systems as versatile building blocks for creating a new generation of high-performance functional polymers and electronic materials. nih.gov

Corrosion Inhibition Studies Involving Naphthyridine Derivatives

Naphthyridine derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). nih.govrsc.org Their efficacy stems from the presence of heteroatoms (nitrogen), π-electrons, and aromatic rings in their structure, which facilitate strong adsorption onto the metal surface. nih.gov This adsorption forms a protective film that shields the metal from the corrosive medium. nih.gov

Studies have shown that the inhibition efficiency of naphthyridine derivatives increases with their concentration. For example, three novel naphthyridine derivatives (N-1, N-2, and N-3) exhibited high inhibition efficiencies of 94.28%, 96.66%, and 98.09%, respectively, at a concentration of 6.54 × 10⁻⁵ M in 1 M HCl. rsc.org Similarly, another study on three different naphthyridines (NTD-1, NTD-2, and NTD-3) reported maximum efficiencies of 96.1%, 97.4%, and 98.7%, respectively. nih.gov

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govicrc.ac.ir The adsorption of these inhibitor molecules on the steel surface generally follows the Langmuir adsorption isotherm model. nih.gov

Naphthyridine DerivativeMetal/MediumMax. Inhibition Efficiency (%)Reference
5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de] nih.govnih.govnaphthyridine-4-carbonitrile (N-1)Mild Steel / 1 M HCl94.28 rsc.org
5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] nih.govnih.govnaphthyridine-4-carbonitrile (N-2)Mild Steel / 1 M HCl96.66 rsc.org
5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de] nih.govnih.govnaphthyridine-4-carbonitrile (N-3)Mild Steel / 1 M HCl98.09 rsc.org
NTD-3Mild Steel / 1 M HCl98.7 nih.gov
(E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2)316L Stainless Steel / 20% HCl83.7 icrc.ac.ir

Precursor Chemistry for Advanced Functional Materials

The development of the functional materials discussed in the preceding sections is critically dependent on versatile and efficient synthetic strategies for constructing the naphthyridine core and its derivatives. The 1,6-naphthyridine (B1220473) scaffold serves as a key precursor, which can be accessed through various chemical pathways. nih.govnih.govmdpi.com

One common approach involves the construction of the bicyclic system from a pre-formed pyridine (B92270) or pyridone ring. nih.govmdpi.com For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov Another powerful method is the acid-mediated intramolecular Friedel–Crafts reaction, which can be used to synthesize fused polycyclic 1,6-naphthyridin-4-amines from 4-(arylamino)nicotinonitrile precursors. nih.gov This strategy allows for the creation of complex tri-, tetra-, and pentacyclic systems and offers a route for late-stage functionalization. nih.gov

The Niementowski reaction, involving the condensation of anthranilic acids with piperidones, is another established method for synthesizing tetrahydrobenzo[b] nih.govnih.govnaphthyridines. mdpi.com Once the core naphthyridine structure is formed, it can be further modified using modern cross-coupling reactions like the Suzuki and Stille reactions. researchgate.netmdpi.com These reactions allow for the introduction of various aryl or other functional groups at specific positions on the naphthyridine ring, enabling the precise tuning of the molecule's electronic and photophysical properties for its intended application in OLEDs, sensors, or semiconductors. researchgate.netmdpi.com This modular approach to synthesis is fundamental to exploring the full potential of naphthyridine derivatives in materials science. nih.gov

Future Research Directions and Outlook for 2 Methyl 1,6 Naphthyridin 3 Ol Research

Development of Novel and Sustainable Synthetic Pathways

Future research will likely prioritize the development of more efficient, environmentally benign, and economically viable synthetic routes to 2-Methyl-1,6-naphthyridin-3-ol. While classical methods for naphthyridine synthesis exist, such as the Skraup and Friedländer reactions, modern synthetic chemistry aims to overcome the limitations of harsh reaction conditions and low yields. nih.govmdpi.com

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and offer a greener alternative for the synthesis of naphthyridine derivatives. researchgate.net Future studies could adapt these techniques specifically for the synthesis of this compound, potentially leading to rapid and high-yield production.

Multicomponent Reactions (MCRs): MCRs are powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate structural diversity in a single step. rsc.org Designing a one-pot MCR strategy for this compound would represent a significant advancement, allowing for the streamlined construction of the core structure.

Catalysis: The exploration of novel catalysts, including transition metals and organocatalysts, could open new pathways for the cyclization and formation of the 1,6-naphthyridine (B1220473) ring system under milder conditions. mdpi.comnih.gov Research into palladium-catalyzed cross-coupling reactions, for instance, has proven effective for functionalizing related heterocyclic systems and could be adapted for novel synthetic approaches. acs.org

Synthetic StrategyPotential Advantages for this compound
Microwave-Assisted SynthesisReduced reaction times, increased yields, eco-friendly. researchgate.net
Multicomponent ReactionsHigh efficiency, atom economy, structural diversity. rsc.org
Novel CatalysisMilder reaction conditions, improved selectivity. mdpi.comnih.gov

Expanding the Scope of Derivatization and Functionalization

The functional versatility of the 1,6-naphthyridine scaffold provides numerous opportunities for derivatization, which is crucial for tuning the compound's physicochemical properties and exploring its potential applications. mdpi.comrsc.org For this compound, future research will focus on targeted modifications at various positions of the bicyclic ring.

Substitution at the Methyl and Hydroxyl Groups: The existing methyl and hydroxyl groups are prime targets for initial functionalization. The hydroxyl group can be converted into ethers or esters, while the methyl group can undergo oxidation or halogenation to introduce further reactive handles.

C-H Activation: Direct C-H activation and functionalization represent a frontier in organic synthesis. Applying these methods to the aromatic rings of this compound would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, significantly increasing synthetic efficiency.

Late-Stage Functionalization: Developing strategies for late-stage functionalization is critical, particularly in medicinal chemistry for creating libraries of related compounds. nih.gov Techniques that allow for the selective modification of the naphthyridine core in the final steps of a synthetic sequence will be highly valuable. For example, methods developed for creating 5,7-diamino naphthyridine scaffolds could be adapted. acs.org

Advancements in Spectroscopic Characterization and In Situ Analysis

A thorough understanding of the structural and electronic properties of this compound is fundamental for its development. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, future research can benefit from more advanced and in situ analytical methods. mdpi.comnih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments and solid-state NMR could provide deeper insights into the compound's conformation, tautomeric equilibria (e.g., keto-enol tautomerism involving the 3-ol group), and intermolecular interactions in different environments.

In Situ Spectroscopy: The use of in situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, could allow for real-time monitoring of synthetic reactions. This would enable the optimization of reaction conditions, the identification of transient intermediates, and a better understanding of reaction mechanisms.

Solvatochromism Studies: Investigating the effect of different solvents on the UV-Visible absorption and fluorescence spectra of this compound can reveal important information about its electronic structure and interaction with the solvent environment. nih.gov Such studies have been performed on related naphthyridine derivatives, revealing zwitterionic species in certain solvents. nih.gov

Analytical TechniquePotential Insights for this compound
Advanced NMRDetailed conformational analysis, tautomeric forms. nih.gov
In Situ SpectroscopyReal-time reaction monitoring, mechanistic studies.
Solvatochromism StudiesElectronic structure, solvent interactions, potential for zwitterion formation. nih.gov

Predictive Computational Chemistry for Design and Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules with desired properties. nih.govresearchgate.net For this compound, computational approaches can guide synthetic efforts and predict potential applications.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity. nih.gov This can help in interpreting experimental data and understanding the molecule's fundamental characteristics.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity or property is identified, 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their activity. nih.govresearchgate.net These models can then be used to design new, more potent analogs.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking can predict the binding mode of this compound and its derivatives to biological targets like protein kinases or enzymes. nih.gov Molecular dynamics simulations can further explore the stability of these interactions over time.

Exploration of New Applications in Emerging Chemical Technologies

While the 1,6-naphthyridine core is well-established in medicinal chemistry, future research should also explore the potential of this compound in other emerging fields of chemical technology. nih.govrsc.org

Organic Electronics: Fused polycyclic 1,6-naphthyridines have been noted for their interesting optical and electrochemical properties, making them promising candidates for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov The specific electronic properties conferred by the methyl and hydroxyl groups in this compound could be harnessed for these applications.

Catalysis: The nitrogen atoms in the naphthyridine ring can act as ligands for metal centers. This suggests that this compound could be explored as a ligand in homogeneous catalysis, potentially enabling new types of chemical transformations.

Chemical Sensing: The fluorescence properties of some naphthyridine derivatives can be sensitive to their environment, such as the presence of metal ions or changes in pH. nih.gov This opens the possibility of developing this compound-based fluorescent probes for chemical sensing applications.

Q & A

Basic: What are the optimal synthetic routes for 2-Methyl-1,6-naphthyridin-3-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation of substituted aminopyridines with carbonyl-containing precursors. For example, analogous 1,6-naphthyridine derivatives are synthesized via thermal or catalytic cyclization under inert atmospheres (e.g., nitrogen) to prevent oxidation . Optimization steps include:

  • Temperature control : Reactions at 50–80°C minimize side products like naphthyridine oxides .
  • Catalyst selection : Triethylamine (NEt₃) enhances regioselectivity in substitution reactions, as seen in tritylation of amino groups .
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
    Key Data : Yield improvements (up to 80%) are achieved with stepwise reagent addition and extended reaction times (48–72 hours) .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR spectroscopy : ¹H and ¹³C NMR identify methyl groups (δ 2.5–3.0 ppm) and hydroxyl protons (broad singlet at δ 9–12 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 187.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve isomers .
    Note : PubChem data (InChIKey: SPCQXBZSADFOOD) provides reference spectra for validation .

Advanced: What strategies address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. low potency) arise from structural variations or assay conditions. Resolve conflicts via:

  • Substituent analysis : Fluorine or trifluoromethyl groups enhance antibacterial activity by increasing lipophilicity .
  • Assay standardization : Use consistent cell lines (e.g., S. aureus ATCC 25923) and MIC (minimum inhibitory concentration) protocols .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation, which may explain false negatives .
    Example : Fluoronaphthyridines show improved activity due to electron-withdrawing effects .

Advanced: How can regioselectivity in substitution reactions of this compound be controlled?

Methodological Answer:
Regioselectivity is influenced by:

  • Protecting groups : Trityl chloride selectively blocks the 7-amino position, directing substitution to the 2-position .
  • Electrophilic agents : Nitration favors the 5-position due to electron-rich naphthyridine π-systems .
  • pH modulation : Alkaline conditions (pH > 10) deprotonate the hydroxyl group, enhancing nucleophilicity at adjacent carbons .
    Experimental Design : Use kinetic studies (time-resolved NMR) to monitor intermediate formation and optimize reaction quench times .

Basic: What are the key solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

  • Solubility : Dissolves in DMSO or DMF (>50 mg/mL) but is sparingly soluble in water (<1 mg/mL). Sonication (30 min) aids dispersion .
  • Stability : Degrades under UV light; store in amber vials at –20°C. Avoid prolonged exposure to moisture to prevent hydrolysis .
    Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) confirm integrity via HPLC .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina screens against viral proteases (e.g., HIV-1 RT) using the compound’s 3D structure (PubChem CID: 129630691) .
  • QSAR models : Correlate logP (cLogP ≈ 1.2) with membrane permeability and bioactivity .
  • DFT calculations : Predict electron density maps to identify reactive sites for functionalization .
    Case Study : 2,7-Naphthyridine-based probes show fluorescence turn-on upon binding thiols, validated in vitro and in vivo .

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